Isoindoles

Isoindoles are a class of heterocyclic compounds characterized by a five-membered ring structure with an additional nitrogen atom replacing one of the carbon atoms in the parent indole skeleton. These molecules exhibit diverse structural flexibility, allowing for a wide range of possible substituents at various positions around the ring.

The electronic properties and reactivity of isoindoles can vary significantly depending on the specific substitution pattern, making them valuable intermediates in organic synthesis. They often serve as precursors to numerous bioactive compounds due to their inherent structural complexity and potential to form functional groups through electrophilic or nucleophilic reactions. Isoindoles are also explored for their application in pharmaceuticals, agrochemicals, and materials science.

The stability and reactivity of isoindoles can be tailored by modifying the substituents attached to the nitrogen atom and other ring positions. This flexibility makes them attractive targets for medicinal chemistry investigations, enabling the design of compounds with specific biological activities or desired physical properties.

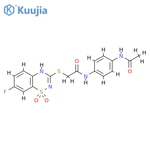

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

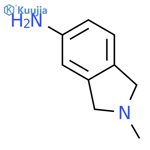

|

2-methyl-2,3-dihydro-1H-isoindol-5-amine | 158944-67-3 | C9H12N2 |

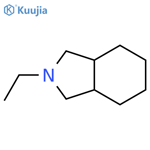

|

1H-Isoindole, 2-ethyloctahydro- | 87401-57-8 | C10H19N |

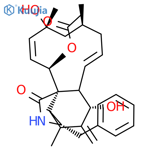

|

Cytochalasin H (>90%) | 53760-19-3 | C30H39NO5 |

|

1H-Cycloundec[d]isoindole-1,12,15-trione,2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-,(3S,3aR,4S,6aS,7E,11S,13E,15aS)- | 72363-47-4 | C24H33NO4 |

|

2H-Isoindole,5,6-dimethoxy- | 740029-53-2 | C10H11NO2 |

|

4,5,6,7-tetrahydro-2H-Isoindole-5-methanamine | 444199-08-0 | C9H14N2 |

|

TERT-BUTYL-5-(AMINOMETHYL)ISOINDOLINE-2-CARBOXYLATE | 885271-40-9 | C14H20N2O2 |

|

| 67547-14-2 | C10H12F3NO |

|

Boron Subphthalocyanine Chloride (>90%) | 36530-06-0 | C24H12BClN6 |

|

Methyl 2-benzylisoindoline-4-carboxylate | 127168-92-7 | C17H17NO2 |

Literatura relevante

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

Proveedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados